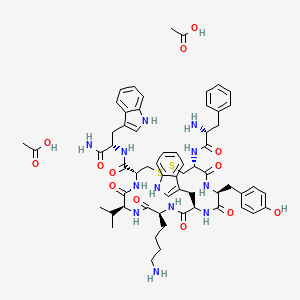
Unii-78YP9ZU8U6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VM4-037 F-18 is a fluorinated PET imaging agent for carbonic anhydrase IX.
Aplicaciones Científicas De Investigación
1. Advances in Nanoparticle Synthesis
The development of new materials, such as inorganic nanoparticles, is a pivotal area in chemical research. Innovations in this field are driven by the need for advancements in various industries, including technology and electronics. The discovery and synthesis of novel semiconducting materials have significantly contributed to the evolution of the electronics industry, showcasing the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
2. Transforming Educational Programs for Research Translation
The translation of basic scientific research into practical innovations is a longstanding process, crucial for societal advancement. Educational programs, such as those developed by the National Collegiate Inventors and Innovators Alliance (NCIIA), focus on STEM innovation and entrepreneurship. These programs aim to create viable and socially beneficial businesses, integrating scientific research with practical applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).
3. Collaborative Working Environments in Large Scale Environmental Models
In the realm of environmental research, collaborative working environments are essential for the development and implementation of large scientific applications. These environments, exemplified by the Unified Air Pollution Model (UNI-DEM), foster remote job submission and file transfer, enhancing the efficiency and effectiveness of scientific collaborations (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
4. Enabling Technologies in Data-Intensive Scientific Research
Efficient support of data-intensive scientific research requires technologies that address interoperability, integration, automation, reproducibility, and data handling. A blend of workflow, service, and portal technologies is often necessary to meet the diverse requirements of scientific processes. This hybrid approach is essential in facilitating data-intensive research across various scientific domains (Yao, Rabhi, & Peat, 2014).
5. Impact of Structured Undergraduate Research Programs
Structured undergraduate research programs, like the National Science Foundation Research Experiences for Undergraduates (REU), have a significant impact on participants. These programs enhance the likelihood of pursuing PhD programs and increase the production of valued scientific outcomes, including publications and awards. Key components of these programs include funding, access to diverse resources, and the cultivation of a supportive research community (Wilson et al., 2018).
Propiedades
Número CAS |
1071471-25-4 |
|---|---|
Nombre del producto |
Unii-78YP9ZU8U6 |
Fórmula molecular |
C26H2918FN6O7S2 |
Peso molecular |
619.67 |
Nombre IUPAC |
(S)-3-(4-(2-(fluoro-18F)ethoxy)phenyl)-2-((S)-3-methyl-2-(4-(((2-sulfamoylbenzo[d]thiazol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido)propanoic acid |
InChI |
InChI=1S/C26H29FN6O7S2/c1-15(2)23(24(34)29-21(25(35)36)11-16-3-5-18(6-4-16)39-10-9-27)33-13-17(31-32-33)14-40-19-7-8-20-22(12-19)41-26(30-20)42(28,37)38/h3-8,12-13,15,21,23H,9-11,14H2,1-2H3,(H,29,34)(H,35,36)(H2,28,37,38)/t21-,23-/m0/s1/i27-1 |
Clave InChI |
QGYZPMXIVNIGKA-SZJJUGPPSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=C(OCC[18F])C=C1)NC([C@@H](N2N=NC(COC3=CC=C4N=C(S(=O)(N)=O)SC4=C3)=C2)C(C)C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VM4-037 F-18; VM4 037 F-18; VM4037 F-18; (F18)Vm-4-037; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















